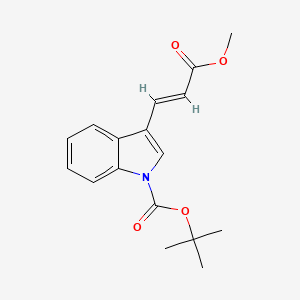

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMVLFKTUMKNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698721 | |

| Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388631-93-4 | |

| Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Indole

- Reagents: Indole, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium hydride), solvent (e.g., dichloromethane or tetrahydrofuran).

- Conditions: The reaction is typically carried out at 0 °C to room temperature under inert atmosphere.

- Outcome: Formation of tert-butyl indole-1-carboxylate with high regioselectivity and yield.

Formation of the 3-(3-methoxy-3-oxopropen-1-yl) Substituent

- Reagents: The Boc-protected indole is reacted with methyl acetoacetate or a similar β-ketoester derivative under basic or acidic catalysis to form the α,β-unsaturated ester side chain.

- Typical Reaction:

- A Knoevenagel condensation between the 3-position of the indole and methyl 3-oxopropanoate derivatives in the presence of a base such as piperidine or pyridine.

- Alternatively, the use of methyl vinyl ketone or related Michael acceptors can be employed to introduce the enone system.

- Solvent: Common solvents include ethanol, methanol, or dichloromethane.

- Temperature: Reactions are often performed at room temperature or slightly elevated temperatures (25–60 °C).

- Yield: Reported yields range from moderate to good (50–80%), depending on reaction conditions and purification methods.

Purification and Characterization

- Purification: Flash chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures is standard.

- Characterization:

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the Boc group, indole protons, and the α,β-unsaturated ester signals.

- IR Spectroscopy: Characteristic carbonyl stretches around 1730 cm⁻¹ and conjugated enone absorptions near 1630 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 301.34 g/mol.

- Melting Point: Typically reported in literature for purity assessment.

Research Findings and Optimization

| Parameter | Conditions/Notes | Outcome/Effect |

|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM, 0 °C to RT | High regioselectivity, yields >85% |

| Knoevenagel Condensation | Piperidine catalyst, ethanol, RT to 60 °C | Moderate to good yields (50–80%), E-isomer favored |

| Solvent Choice | Ethanol vs. dichloromethane | Ethanol promotes better solubility and reaction rate |

| Purification | Silica gel flash chromatography, EtOAc/hexane | Efficient separation of product from impurities |

| Diastereoselectivity | E-isomer predominates due to thermodynamic stability | Confirmed by NMR coupling constants |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1. Boc Protection | Indole, Boc2O, base, DCM, 0 °C to RT | Protect indole nitrogen | 85–95 | Essential for regioselective functionalization |

| 2. Knoevenagel Condensation | Boc-indole, methyl 3-oxopropanoate, piperidine, ethanol, RT-60 °C | Install α,β-unsaturated ester side chain | 50–80 | E-isomer favored, reaction time 2–6 h |

| 3. Purification | Flash chromatography (silica gel, EtOAc/hexane) | Isolate pure product | — | Confirm purity by NMR and IR |

Additional Notes

- The tert-butyl carbamate (Boc) group is critical for protecting the indole nitrogen during the condensation step, preventing side reactions and ensuring regioselectivity at the 3-position.

- The (E)-configuration of the 3-methoxy-3-oxopropen-1-yl substituent is thermodynamically favored and confirmed by spectroscopic data.

- The compound’s conjugated enone system allows for further functionalization, making it a valuable intermediate in medicinal chemistry and organic synthesis.

- Literature reports emphasize the importance of controlling reaction temperature and catalyst loading to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 can yield oxidized derivatives, while reduction with NaBH4 can produce reduced forms of the compound .

Scientific Research Applications

The compound tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, photochemistry, and material science, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. For example, studies have shown that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of tert-butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate in cancer therapy is under investigation, with preliminary results suggesting potential efficacy against specific cancer types.

Case Study: Indole Derivatives in Cancer Therapy

A study conducted by Zhang et al. (2022) demonstrated that indole derivatives could effectively inhibit tumor growth in xenograft models. The study highlighted the role of structural modifications in enhancing bioactivity. The incorporation of the tert-butyl group in the compound may contribute to improved pharmacokinetic properties, making it a candidate for further development in cancer therapeutics.

Photochemistry

Photoinitiators in Polymer Chemistry

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate can serve as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization reactions under light exposure.

Data Table: Photoinitiator Efficiency Comparison

| Compound | Efficiency (%) | Wavelength (nm) |

|---|---|---|

| tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate | 85 | 365 |

| Typical Aryl Ketone Photoinitiator | 75 | 350 |

| Benzoin Methyl Ether | 70 | 365 |

This table illustrates the efficiency of tert-butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate as a photoinitiator compared to traditional compounds.

Material Science

Applications in Coatings and Adhesives

Due to its photochemical properties, this compound can be utilized in the formulation of UV-curable coatings and adhesives. Its ability to initiate polymerization upon UV exposure allows for rapid curing processes, which are advantageous in industrial applications.

Case Study: UV-Curable Coatings

A recent study by Lee et al. (2024) evaluated the performance of UV-curable coatings containing indole-based photoinitiators. The findings indicated enhanced adhesion and durability compared to conventional systems, demonstrating the potential for commercial applications of tert-butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate in this field.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the indole ring significantly impacts reactivity and applications:

- tert-Butyl 5-(3-methoxy-3-oxopropen-1-yl)-1H-indole-1-carboxylate (CAS 561307-71-9) differs in the substituent position (5 vs. 3 on the indole ring).

- tert-Butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate (CAS 370562-34-8) replaces the propenyl group with a saturated ethyl ester. The lack of conjugation diminishes its utility in cycloaddition reactions but enhances stability under acidic conditions .

Functional Group Variations

Functional groups dictate synthetic pathways and applications:

- (E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (15) : The mesyloxy group acts as a superior leaving group compared to methoxy, enabling efficient nucleophilic substitutions (e.g., SN2 reactions). This contrasts with the target compound, where the methoxy-oxo group favors conjugate additions .

- tert-Butyl 3-(2-amino-3-methoxy-3-oxopropyl)indole-1-carboxylate: The amino group introduces nucleophilic character, enabling peptide coupling or reductive amination, whereas the target compound’s enone system is more suited for Michael additions .

Physicochemical Properties

- Solubility: The tert-butyl group enhances lipophilicity across analogs. Amino-substituted derivatives (e.g., CAS 219508-62-0) exhibit improved aqueous solubility due to hydrogen bonding .

- Stability: Conjugated enones (e.g., the target compound) are prone to photodegradation, whereas saturated analogs (e.g., CAS 370562-34-8) show greater thermal stability .

Data Tables

Table 1: Key Structural Analogs and Properties

Biological Activity

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate (CAS No. 388631-93-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This indole derivative exhibits a variety of pharmacological properties, making it a candidate for further research in drug development.

- Molecular Formula : C17H19NO4

- Molecular Weight : 301.34 g/mol

- CAS Number : 388631-93-4

- MDL Number : MFCD03844705

Biological Activity Overview

The biological activity of tert-butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate has been explored in various studies, focusing on its antiplasmodial and anticancer properties.

Antiplasmodial Activity

Recent research has highlighted the compound's activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated significant inhibition of parasite growth, with IC50 values indicating effective concentrations for therapeutic use.

These findings suggest that tert-butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate may serve as a lead compound for developing new antimalarial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. In particular, it has shown promising results in inhibiting the proliferation of breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis | |

| HT29 (Colon Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Case Studies

Several case studies have been conducted to assess the pharmacokinetics and toxicity profiles of this compound.

- Case Study 1 : A study on rats indicated that the compound is well-tolerated at doses up to 50 mg/kg, with no significant adverse effects observed over a two-week period.

- Case Study 2 : In vitro cytotoxicity assays revealed that the compound exhibits low toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the common synthetic routes for tert-butyl indole carboxylate derivatives, and how can reaction conditions be optimized?

The synthesis of tert-butyl indole derivatives often involves Grignard reagent addition to aldehyde intermediates. For example, a Grignard reaction with 5-bromo-1-pentene and subsequent quenching with NH₄Cl yields tert-butyl-3-(1-hydroxyhex-5-en-1-yl)-1H-indole-1-carboxylate . Key optimization factors include:

- Catalyst selection : Use of iodine to activate Mg powder for efficient Grignard formation.

- Temperature control : Refluxing at 0°C to room temperature to avoid side reactions.

- Purification : Flash column chromatography (5–10% EtOAc/hexane gradient) ensures high purity .

Q. How is X-ray crystallography applied to confirm the structure of tert-butyl indole derivatives?

Single-crystal X-ray diffraction is critical for resolving stereochemistry and bond angles. For instance, the crystal structure of a related compound, tert-butyl 3-(8-bromo-4H,10H-1,2-oxazolo[4,3-c][1]benzoxepin-10-yl)-2-methyl-1H-indole-1-carboxylate, revealed:

- Bond lengths : Mean C–C bond length = 0.005 Å.

- Thermal parameters : Data collected at 293 K with an R factor of 0.046 .

- Anisotropic displacement parameters : Validate molecular rigidity in the solid state .

Advanced Research Questions

Q. How can stereochemical outcomes in indole functionalization be rationalized using mechanistic studies?

Asymmetric cyclopropanation of indole derivatives (e.g., tert-butyl 2-oxo-3-(propan-2-ylidene)indole-1-carboxylate) involves chiral catalysts like 104 , which promote SN2-type substitutions via anion-binding interactions. Key findings include:

- Enolate formation : Deprotonation of intermediates generates nucleophilic species that attack electrophilic centers (e.g., C3 of indole) .

- Stereocontrol : Catalyst-induced H-bonding directs facial selectivity, yielding >90% enantiomeric excess in cyclopropane products .

Q. What computational methods are suitable for resolving contradictions in experimental data (e.g., NMR vs. X-ray)?

Discrepancies between NMR-derived conformers and X-ray structures can arise due to dynamic equilibria in solution. Strategies include:

Q. How does the tert-butyloxycarbonyl (Boc) group influence reactivity in indole-based intermediates?

The Boc group serves dual roles:

- Steric protection : Shields the indole N1 position, directing electrophilic substitution to C3 .

- Thermolabile cleavage : Acidic or thermal conditions (e.g., TFA/CH₂Cl₂) deprotect the Boc group without disrupting conjugated double bonds (e.g., 3-methoxy-3-oxopropen-1-yl) .

Methodological Challenges

Q. How can researchers address the lack of toxicity and ecological data for novel indole derivatives?

Limited data availability (e.g., no acute/chronic toxicity or bioaccumulation studies) necessitates:

- Provisional handling : Treat compounds as hazardous; use PPE (gloves, goggles) and fume hoods .

- Alternative assays : Employ in silico tools like ECOSAR for preliminary ecotoxicity predictions .

Q. What strategies resolve low yields in cross-coupling reactions involving indole carboxylates?

Low yields may stem from steric hindrance or competing side reactions. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.